REACTION_SMILES
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[CH2:10]([Li:11])[CH2:12][CH2:13][CH3:14].[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[CH3:21][N:22]([CH:23]=[O:24])[CH3:25].[ClH:26].[F:1][c:2]1[cH:3][c:4]([Cl:9])[cH:5][c:6]([F:8])[cH:7]1.[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1>>[F:1][c:2]1[cH:3][c:4]([Cl:9])[cH:5][c:6]([F:8])[c:7]1[CH:23]=[O:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cc(F)cc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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O=Cc1c(F)cc(Cl)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |